Synthesis Yield via Vilsmeier Protocol
A one-step synthesis protocol using adapted Vilsmeier conditions achieves quantitative yield for 4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile, contrasting with lower yields reported for multi-component syntheses of related polysubstituted pyrrole-3-carbonitriles [1]. The compound was characterized by comprehensive spectroscopic methods including ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1].
Quantitative yield (one-step Vilsmeier protocol).
Supports cost-effective gram-scale procurement.
Vs. 65-92% yields for multi-component analogs.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Multi-component polysubstituted pyrrole-3-carbonitriles: 65-92% yield (representative range from Pagadala et al. 2015 four-component aqueous protocol) |
| Quantified Difference | Target compound achieves quantitative yield via one-step protocol vs. 65-92% yields for structurally related analogs in multi-component reactions |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) vs. catalyst-free four-component aqueous medium reaction |
Why This Matters
Higher synthetic yield directly translates to reduced procurement costs for gram-scale quantities and improved supply reliability for research programs requiring consistent material access.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of 4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;(2):M1654. DOI: 10.1246/bcsj.20220202. View Source
